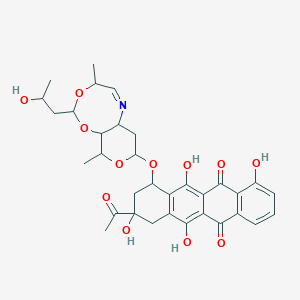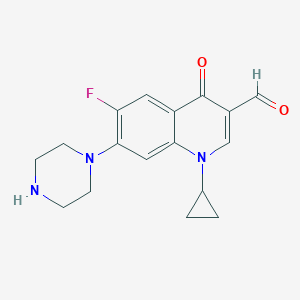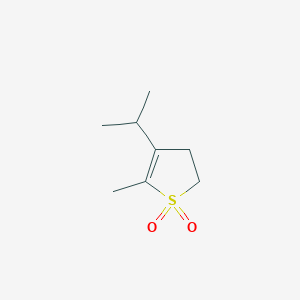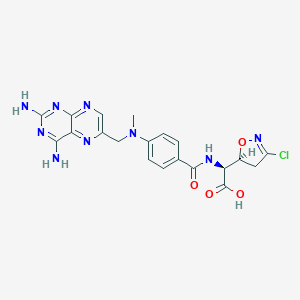
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, commonly known as "ACITRETIN," is a synthetic retinoid used in the treatment of severe psoriasis and other hyperkeratotic skin disorders. It belongs to the class of compounds called aromatic retinoids and is a structural analog of vitamin A. Acitretin is a potent drug that has been used for many years in the treatment of psoriasis.
Wirkmechanismus
The exact mechanism of action of Acitretin is not fully understood. However, it is believed to work by regulating the growth and differentiation of skin cells. Acitretin binds to retinoid receptors in the skin, which leads to the activation of genes involved in the regulation of skin cell growth and differentiation. This results in a decrease in the thickness of the skin and a reduction in the severity of psoriasis.
Biochemische Und Physiologische Effekte
Acitretin has several biochemical and physiological effects on the body. It has been shown to reduce the proliferation of keratinocytes, which are the cells that make up the outer layer of the skin. It also reduces the production of inflammatory cytokines, which are molecules that contribute to the inflammation seen in psoriasis. Acitretin also increases the production of filaggrin, a protein that is important for skin barrier function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Acitretin in lab experiments is its potency. It is a highly effective drug that can produce significant results in a short amount of time. However, one of the limitations of using Acitretin is its potential toxicity. It can cause several side effects, such as dry skin, hair loss, and liver damage, which can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of Acitretin in scientific research. One direction is the investigation of its potential use in the treatment of other hyperkeratotic skin disorders, such as ichthyosis and Darier's disease. Another direction is the investigation of its potential use in combination with other drugs for the treatment of psoriasis. Additionally, the development of new synthetic retinoids with improved safety profiles and efficacy is an area of future research.
Synthesemethoden
The synthesis of Acitretin is a complex process that involves several steps. The initial step is the synthesis of 4,5-dihydro-5-isoxazoleacetic acid, which is then reacted with 4-amino-4-deoxy-N(10)-methylpteroyl)amino to form Acitretin. The synthesis of Acitretin is a time-consuming process and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Acitretin has been widely used in scientific research to investigate its potential therapeutic effects in various diseases. It has been shown to be effective in the treatment of psoriasis, a chronic inflammatory skin disease that affects millions of people worldwide. Acitretin has also been investigated for its potential use in the treatment of other hyperkeratotic skin disorders, such as ichthyosis, lichen planus, and Darier's disease.
Eigenschaften
CAS-Nummer |
108743-20-0 |
|---|---|
Produktname |
(N-(4-Amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid |
Molekularformel |
C20H20ClN9O4 |
Molekulargewicht |
485.9 g/mol |
IUPAC-Name |
(2S)-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C20H20ClN9O4/c1-30(8-10-7-24-17-15(25-10)16(22)27-20(23)28-17)11-4-2-9(3-5-11)18(31)26-14(19(32)33)12-6-13(21)29-34-12/h2-5,7,12,14H,6,8H2,1H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t12-,14-/m0/s1 |
InChI-Schlüssel |
KIHCGQIJXRDSSP-JSGCOSHPSA-N |
Isomerische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H]([C@@H]4CC(=NO4)Cl)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O |
Kanonische SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(C4CC(=NO4)Cl)C(=O)O |
Andere CAS-Nummern |
108743-20-0 |
Synonyme |
(N-(4-amino-4-deoxy-N(10)-methylpteroyl)amino)-3-chloro-4,5-dihydro-5-isoxazoleacetic acid MeAPA-acivicin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



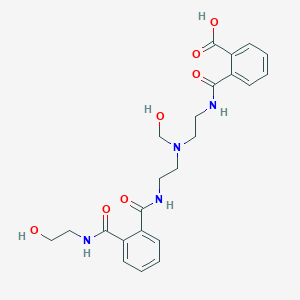

![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)
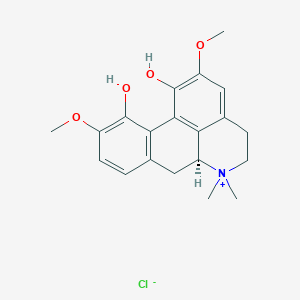
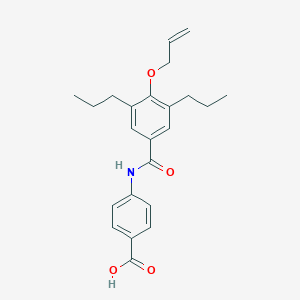
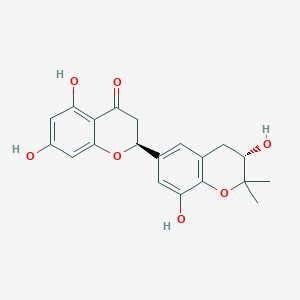

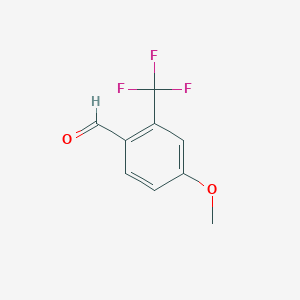
![2-[[1-(1H-benzimidazol-2-yl)piperidin-4-yl]-methylamino]-1H-pyrimidin-6-one](/img/structure/B35148.png)

